molecular formula C8H6Cl2N4O B2840763 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide CAS No. 400081-75-6

2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

Cat. No.: B2840763
CAS No.: 400081-75-6
M. Wt: 245.06
InChI Key: PPLNXHKWUXNGQY-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is a heterocyclic compound that features a triazolo-pyridine core

Biochemical Analysis

Biochemical Properties

It is known that the 1,2,4-triazolo[1,5-a]pyridine family, to which this compound belongs, exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions suggest that 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide may interact with similar enzymes and proteins.

Cellular Effects

Some compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family have shown significant inhibitory activity in cell growth , suggesting that this compound may have similar effects.

Molecular Mechanism

It is known that compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family can form essential hydrogen bonds with certain amino acids in proteins , suggesting a possible mechanism of action for this compound.

Temporal Effects in Laboratory Settings

It is known that the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved in a short reaction time , suggesting that this compound may also exhibit rapid effects in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide typically involves the reaction of 2,2-dichloroacetamide with a suitable triazolo-pyridine derivative. One common method involves the use of microwave-mediated, catalyst-free conditions in dry toluene at elevated temperatures (around 140°C) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinated compounds.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazolo-pyridine core can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chlorine atoms.

    Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield azido derivatives, while reduction with sodium borohydride could lead to partially or fully reduced triazolo-pyridine derivatives.

Scientific Research Applications

2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is unique due to the presence of two chlorine atoms, which can be selectively substituted to create a variety of derivatives. This versatility makes it a valuable scaffold for developing new compounds with tailored properties.

Properties

IUPAC Name

2,2-dichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4O/c9-6(10)8(15)13-5-2-1-3-14-7(5)11-4-12-14/h1-4,6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLNXHKWUXNGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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